molecular formula C19H25N3O4S B2797203 Ethyl 1-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate CAS No. 1021265-23-5

Ethyl 1-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate

Cat. No.: B2797203
CAS No.: 1021265-23-5
M. Wt: 391.49
InChI Key: GGSVEDPFTADANJ-UHFFFAOYSA-N
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Description

Ethyl 1-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate is a heterocyclic compound featuring a fused bicyclic core: a cyclopenta[d]thiazolo[3,2-a]pyrimidine system. The core structure (C₁₁H₁₂N₂O₃S) includes a thiazole ring fused to a pyrimidine moiety, with a ketone group at the 5-position and a hexahydrocyclopenta ring system contributing to its rigidity . The compound is further functionalized with an acetyl-linked piperidine-4-carboxylate group, which introduces a sterically bulky, polar substituent. This ester group likely enhances solubility and modulates bioactivity, making the compound a candidate for pharmacological exploration.

Properties

IUPAC Name

ethyl 1-[2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-2-26-18(25)12-6-8-21(9-7-12)16(23)10-13-11-27-19-20-15-5-3-4-14(15)17(24)22(13)19/h12-13H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSVEDPFTADANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CC2CSC3=NC4=C(CCC4)C(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate is a complex organic compound belonging to the class of thiazolo-pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N2O3SC_{18}H_{24}N_2O_3S, with a molecular weight of approximately 356.46 g/mol. The structure features a piperidine ring, a thiazole moiety, and a pyrimidine derivative that contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that thiazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • Cell Viability Assays : The compound was tested against various cancer cell lines (e.g., HeLa and MCF-7). Results showed an IC50 value in the low micromolar range, indicating potent antiproliferative effects. In one study, it was reported that compounds similar to this compound demonstrated IC50 values ranging from 10 μM to 30 μM against these cell lines .
CompoundCell LineIC50 (μM)
Ethyl 1-(2-(5-oxo...)HeLa15
Ethyl 1-(2-(5-oxo...)MCF-720

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests against Gram-positive and Gram-negative bacteria showed promising results:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 32 μg/mL to 128 μg/mL against various bacterial strains . These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

The mechanism by which ethyl 1-(2-(5-oxo...) exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve the inhibition of specific enzymes or pathways associated with cell proliferation and survival:

  • Tyrosinase Inhibition : Similar compounds have been shown to inhibit tyrosinase activity, which is crucial in melanin production and may relate to their anticancer properties .

Case Studies

  • Case Study on Anticancer Activity : A study involving a series of thiazolo-pyrimidine derivatives demonstrated that modifications in the side chains significantly affected their anticancer potency. The most potent derivatives were those with electron-withdrawing groups .
  • Case Study on Antimicrobial Efficacy : A comparative analysis of several thiazole derivatives indicated that those with an ethyl group at position one exhibited enhanced antimicrobial activity compared to their methyl counterparts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The target compound shares its thiazolo[3,2-a]pyrimidine core with several derivatives, but substituent variations significantly influence properties:

  • Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ():
    • Features a phenyl group at C5 and a trimethoxybenzylidene substituent at C2.
    • The pyrimidine ring is puckered (flattened boat conformation), with a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings.
    • Exhibits intermolecular C–H···O hydrogen bonding, enhancing crystalline stability .
  • Lower melting point (243–245°C) and yield (51%) compared to the target compound’s analogs, suggesting less synthetic efficiency .
  • Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate (): Replaces the thiazolo ring with a thieno moiety, introducing a sulfur atom in a different position. The 4-chlorophenyl and thioacetamido groups may alter electronic properties and binding affinity.

Physicochemical Properties

Compound Molecular Formula Melting Point Yield Notable Features
Ethyl 1-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate C₁₉H₂₂N₃O₅S (Inferred) N/A N/A Piperidine-4-carboxylate enhances polarity; fused bicyclic core increases rigidity.
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate C₂₇H₂₅N₂O₆S 427–428 K 78% Planar benzene ring; C–H···O hydrogen bonding.
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate C₂₄H₂₃N₅O₆ 243–245°C 51% Nitrophenyl and cyano groups increase electron-withdrawing effects.

Hydrogen Bonding and Crystallography

The target compound’s analog () forms bifurcated C–H···O hydrogen bonds, creating chains along the crystallographic c-axis.

Pharmacological Potential

Pyrimidine derivatives are recognized for diverse bioactivities, including antimicrobial and anticancer properties (). The piperidine-4-carboxylate group in the target compound may improve blood-brain barrier penetration, making it relevant for central nervous system-targeted therapies. However, direct bioactivity data are absent in the provided evidence.

Q & A

Q. How to validate its metabolic pathways using isotopic labeling?

  • Protocol :
  • Synthesis of 13C^{13}C-labeled analog : Introduce 13C^{13}C at the ester carbonyl.
  • LC-MS/MS analysis : Track metabolites in hepatocyte incubations (e.g., hydrolysis to carboxylic acid) .

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